2-(3-Azidopropoxy)-5-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a simple, practical, and high chemo-selective method for the synthesis of propargyl alcohol and allenyl alcohols via Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides has been established . Another method involves the treatment of 2-(3-azidopropoxy)benzaldehyde with triphenylphosphine in diethyl ether .Scientific Research Applications
Synthesis and Chemistry :
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006) discussed the directed ortho-metalation of unprotected benzoic acids, providing a methodology for the synthesis of 2-methoxybenzoic acid derivatives, potentially applicable to 2-(3-Azidopropoxy)-5-methoxybenzoic acid (Nguyen, Castanet, & Mortier, 2006).
Biological Activities and Applications :
- Li, J., Lu, Y., Su, X.-j., Li, F., She, Z., He, X., & Lin, Y. (2008) isolated compounds from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, which showed significant alpha-glucosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).
Antioxidant Properties :
- Xu, L.-l., Zhang, C.-C., Zhu, X.-Y., Cao, F., & Zhu, H.-J. (2017) reported on bioactive phenyl ether derivatives, including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, from Aspergillus carneus with strong antioxidant activities (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Encapsulation and Controlled Release :
- Hong, M.-M., Oh, J.-M., & Choy, J. (2008) explored the encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release, a concept potentially extendable to this compound (Hong, Oh, & Choy, 2008).
Cholinesterase Inhibitors :
- Arfan, M., Siddiqui, S. Z., Abbasi, M., Rehman, A., Shah, S. A., Ashraf, M., Rehman, J., Saleem, R., Khalid, H., Hussain, R., & Khan, U. (2018) synthesized S-alkylated triazoles from 4-methoxybenzoic acid, showing excellent cholinesterase inhibitory potential (Arfan et al., 2018).
Unnatural Amino Acids and Peptide Synthesis :
- Nowick, J., Chung, D. M., Maitra, K., Maitra, S., Stigers, K. D., & Sun, Y. (2000) developed an unnatural amino acid involving 5-amino-2-methoxybenzoic acid, useful in peptide synthesis (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).
Mechanism of Action
Target of Action
Azide-containing compounds are often used in click chemistry reactions due to their ability to react with alkynes . This suggests that the compound could potentially target any biomolecules containing alkyne groups.
Mode of Action
Based on the properties of azide-containing compounds, it can be inferred that this compound may interact with its targets through a copper(i)-catalyzed azide-alkyne cycloaddition (cuaac), also known as a "click reaction" . This reaction results in the formation of a stable triazole ring, allowing the compound to form strong covalent bonds with its targets .
Biochemical Pathways
A study on a similar azide-containing compound, 17β-([3’-azidopropoxy)-5-androsten-3β-ol, showed that it could affect the biosynthesis of cholesteryl 6’-acylglucoside (cag) inHelicobacter pylori . This suggests that 2-(3-Azidopropoxy)-5-methoxybenzoic acid might also influence lipid metabolism or other related pathways.
Result of Action
Based on the properties of similar azide-containing compounds, it can be speculated that this compound may cause significant changes in the target molecules, potentially altering their function or activity .
Action Environment
Factors such as ph, temperature, and the presence of copper ions could potentially influence the compound’s reactivity and stability, given its potential involvement in click chemistry reactions .
Properties
IUPAC Name |
2-(3-azidopropoxy)-5-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-8-3-4-10(9(7-8)11(15)16)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXHLUHOIIJHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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